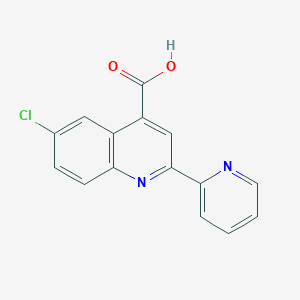
6-Chloro-2-(pyridin-2-yl)quinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Chloro-2-(pyridin-2-yl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula CHClNO . It is a heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
The synthesis of quinoline and its analogues has been a subject of interest in medicinal chemistry. Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “6-Chloro-2-(pyridin-2-yl)quinoline-4-carboxylic acid” consists of a benzene ring fused with a pyridine moiety . The average mass of the molecule is 157.555 Da, and the monoisotopic mass is 156.993057 Da .Chemical Reactions Analysis
Quinoline and its analogues are known to undergo various chemical reactions. The azido–Cu complex is subjected to reductive elimination followed by dehydrative cyclo-condensation, providing the desired quinoline . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Chloro-2-(pyridin-2-yl)quinoline-4-carboxylic acid” include a molecular formula of CHClNO and an average mass of 157.555 Da .Aplicaciones Científicas De Investigación
- Application Summary : This compound is used as a building block in organic synthesis .
- Methods of Application : The specific methods of application would depend on the particular synthesis pathway being used. Unfortunately, detailed procedures were not available in the sources I found .
- Results or Outcomes : The outcomes would also depend on the specific reactions being carried out. The compound could potentially be used to synthesize a wide variety of other compounds .
- Application Summary : Quinoline derivatives, which include “6-Chloro-2-(pyridin-2-yl)quinoline-4-carboxylic acid”, have been synthesized and evaluated for treating osteoarthritis . They are amino-acetamide inhibitors of aggrecanase-2 .
- Methods of Application : The specific methods of application would involve chemical synthesis of the quinoline derivatives, followed by biological testing .
- Results or Outcomes : The outcomes of these studies were not detailed in the sources I found .
- Application Summary : A ligand similar to “6-Chloro-2-(pyridin-2-yl)quinoline-4-carboxylic acid” was developed by the Yu lab to enable the Pd-catalyzed dehydrogenation of aliphatic carboxylic acids .
- Methods of Application : The ligand is used in a palladium-catalyzed reaction to activate the β-methylene C-H bond of aliphatic carboxylic acids .
- Results or Outcomes : The outcomes of these studies were not detailed in the sources I found .
Scientific Field
Scientific Field
Scientific Field
- Application Summary : Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
- Methods of Application : The specific methods of application would depend on the particular industrial process being used .
- Results or Outcomes : The outcomes would also depend on the specific industrial processes being carried out .
- Application Summary : Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
- Methods of Application : The specific methods of application would involve chemical synthesis of the quinoline derivatives .
- Results or Outcomes : The outcomes of these studies were not detailed in the sources I found .
- Application Summary : Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are useful for the construction and functionalization of this compound .
- Methods of Application : The specific methods of application would involve green chemistry protocols .
- Results or Outcomes : The outcomes of these studies were not detailed in the sources I found .
Scientific Field
Scientific Field
Scientific Field
- Application Summary : Quinoline and its analogues have been synthesized for their biological and pharmaceutical activities . They are used in drug research and development .
- Methods of Application : The specific methods of application would involve chemical synthesis of the quinoline derivatives .
- Results or Outcomes : The outcomes of these studies were not detailed in the sources I found .
- Application Summary : Quinoline-2,4-diones, which include “6-Chloro-2-(pyridin-2-yl)quinoline-4-carboxylic acid”, are unique due to their roles in natural and synthetic chemistry .
- Methods of Application : The specific methods of application would involve chemical synthesis of the quinoline derivatives .
- Results or Outcomes : The outcomes of these studies were not detailed in the sources I found .
- Application Summary : Quinoline is an essential segment of both natural and synthetic compounds . In particular, the pyranoquinoline ring system has gained considerable attention .
- Methods of Application : The specific methods of application would involve chemical synthesis of the quinoline derivatives .
- Results or Outcomes : The outcomes of these studies were not detailed in the sources I found .
Scientific Field
Scientific Field
Natural and Synthetic Chemistry
Scientific Field
Direcciones Futuras
The future directions in the research of quinoline and its analogues involve the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .
Propiedades
IUPAC Name |
6-chloro-2-pyridin-2-ylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O2/c16-9-4-5-12-10(7-9)11(15(19)20)8-14(18-12)13-3-1-2-6-17-13/h1-8H,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDNUGLTULFDQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397520 |
Source


|
| Record name | 6-Chloro-2-(pyridin-2-yl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(pyridin-2-yl)quinoline-4-carboxylic acid | |
CAS RN |
667412-62-6 |
Source


|
| Record name | 6-Chloro-2-(pyridin-2-yl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[5-[[(2-chlorophenyl)hydrazinylidene]methyl]-1H-pyrrol-3-yl]ethanone](/img/structure/B1350800.png)
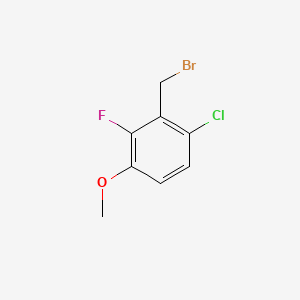
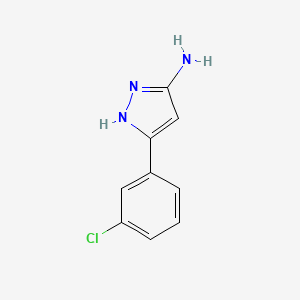
![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B1350815.png)
![2-(1-(Dimethylamino)-3-{[(2-fluorobenzyl)oxy]imino}propylidene)malononitrile](/img/structure/B1350816.png)
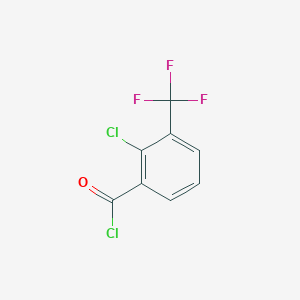

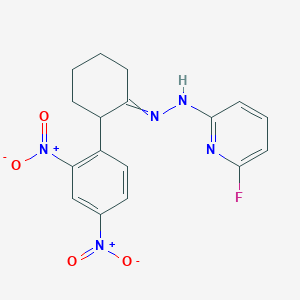
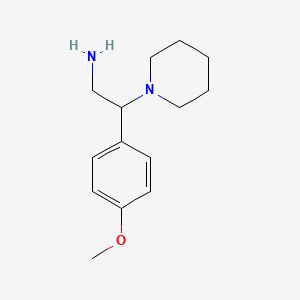
![N-[2-nitro-2-(phenylsulfonyl)vinyl]-4-(trifluoromethyl)aniline](/img/structure/B1350837.png)
![5-Nitro-benzo[b]thiophene-2-carboxylic acid hydrazide](/img/structure/B1350855.png)
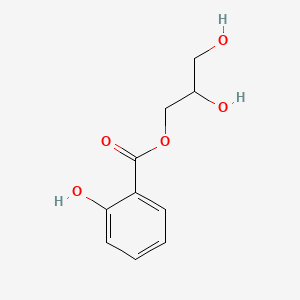
![2-Amino-6-(trifluoromethyl)-3-[[2-(trifluoromethyl)phenyl]methylideneamino]pyrimidin-4-one](/img/structure/B1350862.png)
![2-[(3-Methoxybenzyl)oxy]benzaldehyde](/img/structure/B1350865.png)